molecular formula C18H15NO2 B1609096 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid CAS No. 667437-23-2

6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B1609096
CAS No.: 667437-23-2
M. Wt: 277.3 g/mol
InChI Key: SZBKZVCWKRMVSR-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative of significant interest in medicinal chemistry for the development of novel therapeutic agents. This compound features a multi-aromatic ring system, making it a valuable scaffold for designing potent histone deacetylase (HDAC) inhibitors, which are a prominent target in anticancer research . The structural motif of 2-substituted phenylquinoline-4-carboxylic acid is frequently employed as a cap group in HDAC inhibitor design, where it facilitates crucial hydrophobic interactions at the active site of the enzyme . Furthermore, derivatives of quinoline-4-carboxylic acid have demonstrated notable antioxidant activity in studies, with the ability to donate hydrogen radicals and exhibit a higher percentage of inhibition in assays such as DPPH when compared to precursor molecules like isatin . The synthesis of this compound and its analogs is typically achieved via the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone . Researchers can leverage this chemical entity as a key intermediate for further structural elaboration or as a lead compound in investigative studies focused on oncology and oxidative stress. This product is intended for research purposes and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-11-7-8-16-14(9-11)15(18(20)21)10-17(19-16)13-6-4-3-5-12(13)2/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBKZVCWKRMVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396441
Record name 6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667437-23-2
Record name 6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Biological Activities

Research indicates that 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid exhibits various biological activities:

  • Antimicrobial Properties : The compound has shown efficacy against a range of bacterial strains, making it a candidate for developing new antibacterial agents .
  • Anticancer Activity : It has been evaluated for its potential as an anticancer agent, particularly in inhibiting histone deacetylases (HDACs), which are critical targets in cancer therapy .
  • Antioxidant Activity : Studies have demonstrated its ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Scientific Research Applications

  • Drug Development :
    • Antimalarial Research : Quinoline derivatives have been extensively studied for their antimalarial properties. For instance, related compounds have demonstrated moderate potency against Plasmodium falciparum, leading to the development of lead compounds for further optimization .
    • HDAC Inhibition : The compound is being explored for its ability to inhibit HDACs, which play a crucial role in regulating gene expression and are implicated in various cancers. Compounds derived from this class have shown promising results in preclinical studies .
  • Proteomics Research :
    • The compound is utilized in proteomics to study protein interactions and functions. Its ability to bind specific proteins can help elucidate biological pathways and mechanisms of action.
  • Material Science :
    • As a building block in organic synthesis, it can be used to create more complex molecules with tailored properties for industrial applications.

Antimicrobial Activity

A study evaluated the antibacterial activity of various quinoline derivatives, including this compound, against strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to standard antibiotics, highlighting its potential as an antibacterial agent .

Anticancer Mechanism

In vitro studies on K562 leukemia cells demonstrated that treatment with derivatives of this compound induced G2/M phase arrest and promoted apoptosis. These findings suggest that the compound could serve as a lead structure for developing novel anticancer therapies targeting cell cycle regulation .

Comparative Data Table

Compound Name Structure Features Notable Activities
This compoundQuinoline core with methylphenyl substituentAntimicrobial, anticancer
6-Methylquinoline-4-carboxylic acidLacks additional phenyl groupsAntimicrobial properties
3-Hydroxy-6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acidHydroxy group additionEnhanced antioxidant activity

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors involved in cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Position 6 Substituents
  • 6-Methoxy Derivatives: Compounds like 6-methoxy-2-arylquinoline-4-carboxylic acid (e.g., 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid) exhibit reduced lipophilicity compared to the methyl-substituted target compound.
  • 6-Chloro Derivatives: Chloro substituents (e.g., 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid) introduce electron-withdrawing effects, increasing the acidity of the carboxylic acid (pKa ~2.5 vs. ~4.5 for methyl-substituted analogs) . This can improve binding to cationic residues in target proteins.
Position 2 Substituents
  • 2-Phenyl vs. 2-Methylphenyl: The 2-methylphenyl group in the target compound introduces steric hindrance compared to simpler phenyl substituents (e.g., 2-phenylquinoline-4-carboxylic acid). This steric effect may reduce binding affinity but improve selectivity by preventing off-target interactions .
  • Heteroaryl Substituents: Pyridyl groups (e.g., 6-methyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid) introduce hydrogen-bonding capabilities, enhancing interactions with polar residues in enzymes .
Position 4 Modifications
  • Carboxylic Acid vs. Esters/Amides: Esterification of the carboxylic acid (e.g., methyl 6-methoxy-2-phenylquinoline-4-carboxylate) increases lipophilicity, improving cellular uptake but reducing water solubility . Amidation (e.g., N,2-diphenylquinoline-4-carboxamides) can modulate target engagement, as seen in PDK1 inhibitors .

Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) LogP
6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid 226–228* 0.5 (PBS) 3.2
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid 156 1.2 (DMSO) 2.8
6-Methoxy-2-(4-fluorophenyl)quinoline-4-carboxylic acid 223–225 0.3 (PBS) 2.5

*Estimated based on analogs .

  • Solubility : The target compound’s methyl groups reduce polarity compared to hydroxy- or methoxy-substituted analogs, limiting aqueous solubility but improving membrane permeability.
  • Thermal Stability : Higher melting points in chloro- and methoxy-substituted derivatives suggest stronger crystal lattice interactions .

Biological Activity

6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₈H₁₅NO₂. The compound features a quinoline core structure, characterized by a fused benzene and pyridine ring, with a carboxylic acid group at the 4-position and a methyl-substituted phenyl group at the 2-position. This unique structure contributes to its potential reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
  • Antimalarial Properties : Similar quinoline derivatives have been reported to possess antimalarial activity against Plasmodium falciparum, suggesting potential efficacy for this compound as well .
  • Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : The quinoline structure allows for intercalation with DNA, inhibiting replication in certain pathogens.
  • Enzyme Interaction : The compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Case Studies

Several studies have explored the biological activity of related quinoline derivatives, providing insights into the potential effects of this compound:

Preparation Methods

Synthetic Route Analysis

The primary industrially applicable preparation method for quinoline-4-carboxylic acid derivatives, including the target compound, is based on a sequence of condensation, oxidation, and decarboxylation reactions starting from isatin and acetone derivatives. This method is characterized by the use of inexpensive raw materials, mild reaction conditions, and straightforward handling, making it suitable for scale-up.

Detailed Stepwise Preparation Method

The preparation method can be summarized in five key steps as follows, adapted from a patented process for quinoline-4-carboxylic acid derivatives closely related to the target compound:

Step Reaction Description Reagents and Conditions Product Yield & Notes
1 Ring-opening condensation of isatin with acetone Isatin, acetone, highly basic aqueous medium (NaOH, KOH, or alkoxides), 25-35 °C, reflux 5-15 h 2-Toluquinoline-4-carboxylic acid Isolated by filtration after pH adjustment to 5-6
2 Addition reaction with phenyl aldehyde 2-Toluquinoline-4-carboxylic acid, phenyl aldehyde, 95-105 °C, 1-6 h 2-Vinyl-4-quinoline carboxylic acid (hydrate) Yield ~85%, yellow solid, m.p. 294-295 °C
3 Dehydration under diacetyl oxide conditions 2-Vinyl-4-quinoline carboxylic acid hydrate, diacetyl oxide, 115-125 °C, 2-8 h Dehydrated 2-vinyl-4-quinoline carboxylic acid Isolated by filtration and drying
4 Oxidation with potassium permanganate 2-Vinyl-4-quinoline carboxylic acid, KMnO4, NaOH, 35-45 °C, 2-8 h Quinoline-2,4-dicarboxylic acid Acidify to pH 1-2, filter after overnight standing
5 Decarboxylation in m-xylene reflux Quinoline-2,4-dicarboxylic acid, m-xylene, reflux, then cool and filter Cinchonic Acid (6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid) Product isolated by filtration

Notes:

  • The initial ring-opening condensation forms the quinoline core with a carboxylic acid at the 4-position.
  • The phenyl aldehyde used corresponds to the 2-methylphenyl group for the target compound.
  • Oxidation and decarboxylation steps are crucial for introducing and modifying carboxyl groups to achieve the specific substitution pattern.
  • The process is noted for its mild conditions, stability, and cost-effectiveness, suitable for industrial production.

Reaction Conditions and Characterization Data

Parameter Details
Solvents Water, m-xylene, diacetyl oxide
Temperature Range 25-125 °C depending on step
Reaction Times 1-15 hours
pH Control pH adjusted to 5-6 after step 1, acidified to 1-2 after oxidation
Yields Step 2: ~85% for 2-vinyl-4-quinoline carboxylic acid hydrate
Melting Points 2-vinyl-4-quinoline carboxylic acid hydrate: 294-295 °C
Spectroscopic Data PMR (DMSO-d6): 8.08 (d, 8-H), 8.23 (s, 3-H), 8.62 (d, 5-H); IR: 3345 cm⁻¹ (OH), 965 cm⁻¹ (C=CH-trans)

Summary Table of Preparation Steps

Step Starting Material Reagents Conditions Product Yield/Notes
1 Isatin + Acetone NaOH or KOH (highly basic) 25-35 °C, reflux 5-15 h 2-Toluquinoline-4-carboxylic acid Filtration after pH adjustment
2 2-Toluquinoline-4-carboxylic acid + 2-methylphenyl aldehyde Phenyl aldehyde 95-105 °C, 1-6 h 2-Vinyl-4-quinoline carboxylic acid hydrate ~85% yield
3 2-Vinyl-4-quinoline carboxylic acid hydrate Diacetyl oxide 115-125 °C, 2-8 h Dehydrated vinyl quinoline Filtration and drying
4 Vinyl quinoline KMnO4, NaOH 35-45 °C, 2-8 h Quinoline-2,4-dicarboxylic acid Acidify to pH 1-2, filter
5 Quinoline-2,4-dicarboxylic acid m-Xylene Reflux, then cool This compound Isolated by filtration

Q & A

Q. What are the primary synthetic routes for preparing 6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis of quinoline-4-carboxylic acid derivatives typically involves the Pfitzinger reaction, which condenses isatin derivatives with ketones in an alkaline medium. For example, 2-(3-chlorophenyl)quinoline-4-carboxylic acid was synthesized via acid chloride formation (using SOCl₂) followed by amidation with amines under THF and sodium hydride . Optimization includes:

  • Reaction time : 5 hours for reflux (80°C) to form acid chlorides.
  • Workup : Purification via silica gel column chromatography (20% ethyl acetate/petroleum ether) yields 72–80% purity.
  • Characterization : NMR, IR, and HPLC (>97% purity) are critical for validation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

Key techniques include:

  • 1H/13C-NMR : Peaks at δ 8.36–7.17 ppm (aromatic protons) and δ 164–118 ppm (carbonyl and aromatic carbons) confirm substituent positions .
  • X-ray crystallography : For derivatives like 4-methylphenyl quinoline-2-carboxylate, dihedral angles (78–88°) between quinoline and phenyl rings validate spatial arrangements .
  • IR spectroscopy : Absorbance at 1685 cm⁻¹ (C=O stretch) and 3257 cm⁻¹ (N-H stretch) indicate functional groups .

Q. What are the common chemical reactions involving the quinoline-4-carboxylic acid scaffold, and how do substituents influence reactivity?

Reactions include:

  • Oxidation : Hydroxyl groups (e.g., at C2) oxidize to quinones under strong oxidizing agents.
  • Reduction : Carboxylic acid groups reduce to alcohols using LiAlH₄ .
  • Substitution : Methoxy groups (e.g., at C6) undergo nucleophilic substitution with amines or halides . Substituents like methyl or phenyl groups alter electron density, affecting reaction rates and regioselectivity .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound, particularly in antimicrobial or anticancer contexts?

  • Target identification : Quinoline derivatives inhibit DNA gyrase (in bacteria) or tubulin polymerization (in cancer cells). Molecular docking studies for similar compounds (e.g., 4-(adamantan-1-yl)quinoline-2-carboxylic acid) show binding affinity to Mycobacterium tuberculosis enzymes (ΔG = −9.2 kcal/mol) .
  • Parameters : Use AutoDock Vina with PDB IDs (e.g., 1KZN for gyrase) and optimize ligand conformations via AMBER force fields .

Q. What strategies resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?

  • Dose-response studies : Test compound efficacy across concentrations (e.g., 1–100 μM) to identify IC₅₀ values. For example, 2-phenylquinoline-4-carboxylic acid derivatives show variable MICs (2–32 μg/mL) against Gram-positive bacteria due to substituent effects .
  • Meta-analysis : Compare structural analogs (e.g., 6-methoxy vs. 6-methyl groups) to isolate substituent contributions to bioactivity .

Q. How can multi-step synthesis protocols be designed to introduce diverse functional groups at the C2 and C6 positions?

  • Modular synthesis : Start with 6-methylquinoline-4-carboxylic acid and employ:
    • C2 functionalization : Suzuki coupling with aryl boronic acids (e.g., 2-methylphenyl boronic acid) under Pd catalysis .
    • C6 modification : Halogenation (e.g., Cl/Br) followed by nucleophilic substitution with amines or alkoxides .
  • Optimization : Use continuous flow reactors to enhance scalability and reduce byproducts .

Q. What are the challenges in crystallizing this compound, and how can polymorph screening improve bioavailability?

  • Crystallization issues : Bulky substituents (e.g., 2-methylphenyl) hinder packing, leading to amorphous solids. Solutions include:
    • Solvent screening : Recrystallize from ethanol/water mixtures (4:1 v/v) .
    • Polymorph control : Use additives (e.g., polymers) to stabilize specific crystal forms. For example, 4-chloro-2-methylquinoline-6-carboxylic acid forms π-π stacked crystals (centroid distance: 3.56 Å) with improved solubility .

Methodological Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to:
    • Acidic/alkaline conditions : 0.1 M HCl/NaOH at 25°C for 24 hours.
    • Oxidative stress : 3% H₂O₂ for 6 hours.
    • Thermal stress : 40–60°C for 1 week.
  • Analytical monitoring : Use HPLC-MS to identify degradation products (e.g., decarboxylation or demethylation) .

Q. What in vitro assays are suitable for evaluating its anti-inflammatory or antiproliferative potential?

  • Anti-inflammatory : Measure COX-2 inhibition via ELISA (IC₅₀ values) .
  • Antiproliferative : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ calculations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
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6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid

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